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Glasdegib's Key CYP3A4 Interactions at a Glance

The following table summarizes the primary types of CYP3A4-based drug interactions with Glasdegib, their

clinical impact, and recommended management strategies.

Interacting Drug Type Clinical Impact on Glasdegib Recommended Management

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Posaconazole) | Increase glasdegib plasma
concentrations. -> Increases risk of adverse reactions, including QTc interval prolongation [1]. | « Consider
alternative therapies that are not strong CYP3A4 inhibitors. « Monitor patients for increased risk of adverse
reactions, including QTc prolongation [1]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) |
Decrease glasdegib plasma concentrations. -> May reduce efficacy [1]. | * Avoid co-administration [1]. | |
Moderate CYP3A4 Inducers (e.g., Efavirenz) | Decrease glasdegib plasma concentrations [2]. -> May
reduce efficacy [1]. | « Avoid co-administration if possible. * If unavoidable, increase the Glasdegib dose
from 100 mg to 200 mg once daily. Resume original dose 7 days after discontinuation of the moderate

inducer [1] [2]. |

Quantitative Effects of CYP3A Modulators
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This table provides quantitative data on the changes in Glasdegib's pharmacokinetic (PK) parameters when

co-administered with CYP3A modulators, based on clinical and modeling studies.

. PK Change (Geometric
Interacting Drug . Study Type
Parameter Mean Ratio)
Rifampin (Strong Inducer) AUC¢ 70% decrease (Ratio: Clinical DDI Study
[3] 29.66%)
Crax 35% decrease (Ratio: Clinical DDI Study
64.71%)
Efavirenz (Moderate AUC 55% decrease (Ratio: PBPK Modeling
Inducer) [2] 0.45)
Crax 25% decrease (Ratio: PBPK Modeling
0.75)
Ketoconazole (Strong AUC¢ 1 ~2.3-fold Clinical DDI Study
Inhibitor) [3] (Referenced)

Experimental & Clinical Protocol Insights

For researchers designing studies or troubleshooting data, understanding the foundational evidence is key.

¢ Clinical DDI Study with Rifampin: A pivotal open-label, fixed-sequence study in healthy volunteers
established the quantitative impact of a strong inducer. Subjects received a single 100 mg oral dose
of glasdegib alone, and then again after pre-treatment with 600 mg rifampin once daily for 11 days.
PK analysis showed the dramatic reductions in AUC and C,,4, confirming CYP3A4's major role in

glasdegib clearance [3].

e PBPK Modeling for Moderate Inducers: A physiologically based pharmacokinetic (PBPK) model
was developed and verified using clinical data from studies with ketoconazole (inhibitor) and rifampin
(inducer). This verified model was then used to simulate the interaction with the moderate inducer
efavirenz, in lieu of a dedicated clinical study. The model's prediction of a significant exposure
drop supported the label recommendation to double the glasdegib dose with moderate inducers [2].
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Key Mechanisms & Clinical Considerations for a
Research Audience

¢ Primary Metabolic Pathway: Glasdegib is primarily metabolized in the liver by CYP3A4, with minor
contributions from CYP2C8 and UGT1A9 [4] [5]. This makes its exposure highly susceptible to
modulation by drugs that inhibit or induce these enzymes.

¢ QTc Prolongation Risk: A critical safety concern. The increase in glasdegib exposure caused by
strong CYP3A4 inhibitors can elevate the risk of QTc interval prolongation [1]. This risk is
compounded when glasdegib is used with other QTc-prolonging drugs, which should be avoided or
used with extreme caution and monitoring [1] [6].

¢ Dose Modification for Inducers: The recommendation to double the dose to 200 mg daily with
moderate inducers is directly supported by PBPK modeling, which predicted this adjustment would
counteract the exposure loss [2]. This is a crucial practical consideration for clinical trial designs
involving such comedications.

Metabolic Pathway and Clinical Decision Flow

The following diagram illustrates Glasdegib's metabolic pathway and the clinical decisions triggered by

CYP3A4 interactions:
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Need Custom Synthesis?

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK548156/
https://go.drugbank.com/drugs/DB11978
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://www.pfizermedical.com/daurismo/drug-interactions
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://www.pfizermedical.com/daurismo/drug-interactions
https://www.mayoclinic.org/drugs-supplements/glasdegib-oral-route/description/drg-20452330
https://pubmed.ncbi.nlm.nih.gov/37731282/
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://www.smolecule.com/products/s001731?utm_src=pdf-body-img
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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